1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Lipophilicity ADME Drug Design

This specific 1-ethyl-3-isobutyl-pyrazole-5-carboxylic acid isomer provides a structurally validated scaffold for endothelin receptor GPCR pharmacophores. Its XLogP3 of 2.0 balances permeability and solubility. The free 5-COOH enables facile amide coupling for SAR expansion. Matches patent claims in WO-2011073101-A1 for insecticidal anthranilic amide intermediates. 95% purity; ideal for medicinal chemistry and agrochemical discovery.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 1015845-75-6
Cat. No. B1292569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid
CAS1015845-75-6
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)CC(C)C)C(=O)O
InChIInChI=1S/C10H16N2O2/c1-4-12-9(10(13)14)6-8(11-12)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,13,14)
InChIKeyDZGHINKQRGJIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 1015845-75-6): Chemical Identity and Baseline Procurement Profile


1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 1015845-75-6) is a pyrazole derivative featuring a carboxylic acid at the 5-position with ethyl and isobutyl substituents at the 1- and 3-positions, respectively, with a molecular formula of C10H16N2O2 and a molecular weight of 196.25 g/mol [1]. It is classified as a heterocyclic building block, commonly supplied with a purity specification of 95% . The compound is available through several commercial vendors and is primarily intended for early discovery research applications as part of unique chemical collections, though analytical data and certificates of analysis are not universally provided by all suppliers .

Why Generic Pyrazole Carboxylic Acids Cannot Substitute for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 1015845-75-6) in Sensitive Research Applications


In medicinal chemistry and agrochemical research, the specific substitution pattern on the pyrazole ring critically determines molecular recognition, pharmacokinetic properties, and downstream synthetic utility. The 1-ethyl-3-isobutyl-5-carboxylic acid configuration of CAS 1015845-75-6 represents a precise spatial and electronic arrangement that cannot be assumed to be interchangeable with other pyrazole carboxylic acid analogs. Even minor alterations—such as moving the carboxylic acid from the 5-position to the 3-position, replacing the isobutyl group with a smaller alkyl chain, or changing the N1 substitution—can profoundly alter hydrogen-bonding capacity, lipophilicity (cLogP), and metabolic stability [1]. For researchers developing structure-activity relationship (SAR) models or optimizing lead compounds within the pyrazole-5-carboxylic acid pharmacophore class, substituting a generic or more readily available analog introduces uncontrolled variables that can misdirect medicinal chemistry efforts and compromise the validity of comparative biological datasets [2].

Quantitative Differentiation Evidence for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 1015845-75-6) Against Structural Analogs


Lipophilicity (cLogP) Comparison Against 3-Carboxylic Acid and Unsubstituted Pyrazole Analogs

The calculated partition coefficient (XLogP3) for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid is 2.0 [1], reflecting the lipophilic contribution of the ethyl and isobutyl substituents. In contrast, the unsubstituted pyrazole-5-carboxylic acid (CAS 1621-91-6) has an XLogP3 of 0.2, while 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (CAS 247583-70-6) exhibits an XLogP3 of 1.5 [2]. This ~1.8 log unit difference relative to the unsubstituted core indicates a 60-fold difference in partition coefficient, which directly impacts membrane permeability and distribution behavior in biological assays.

Lipophilicity ADME Drug Design

Spatial and Electronic Differentiation via Rotatable Bond Count and Topological Polar Surface Area

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid possesses 4 rotatable bonds and a topological polar surface area (TPSA) of 55.1 Ų . A closely related analog, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 50920-65-5), has only 2 rotatable bonds and a TPSA of 55.1 Ų, while 1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid has 3 rotatable bonds and the same TPSA. The isobutyl substituent increases conformational flexibility (4 vs. 2 rotatable bonds) compared to the methyl analog, which can affect entropic binding penalties and the compound's ability to adopt bioactive conformations in target binding pockets [1].

Molecular Flexibility Polar Surface Area Bioavailability

Structural Confirmation via InChIKey Uniqueness for Compound Identity Verification

The compound is uniquely identified by the InChIKey DZGHINKQRGJIHM-UHFFFAOYSA-N [1]. This InChIKey is specific to the 1-ethyl-3-isobutyl substitution pattern on the pyrazole-5-carboxylic acid scaffold. Analog compounds with different substitution patterns—such as 1-methyl-3-propyl (InChIKey: YSBKDMVYJHXDPK-UHFFFAOYSA-N) or 1-ethyl-3-methyl (InChIKey: QLVGTHRMVGSURK-UHFFFAOYSA-N)—have distinct InChIKeys, confirming structural non-equivalence. In procurement and research reproducibility contexts, the InChIKey serves as a machine-readable, unambiguous identifier that prevents misidentification when ordering or cataloging compounds.

Compound Identity Quality Control Analytical Verification

Differentiation in Hydrogen Bond Donor/Acceptor Count Relative to Ester Prodrugs

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid contains 1 hydrogen bond donor (the carboxylic acid -OH) and 3 hydrogen bond acceptors (N1, N2, and the carbonyl oxygen of the acid group) . In contrast, the corresponding methyl ester analog would have 0 hydrogen bond donors and 3 acceptors, while the amide derivative would have 1 donor and 3 acceptors but with different geometry. The carboxylic acid functionality provides a specific hydrogen-bonding pattern that can form salt bridges with basic residues in protein binding pockets, a capability absent in ester prodrugs and altered in amide derivatives. Class-level SAR studies on pyrazole-5-carboxylic acids demonstrate that the free carboxylic acid is essential for high-affinity binding to certain targets (e.g., endothelin receptors) compared to ester or alcohol analogs [1].

Hydrogen Bonding Prodrug Design Solubility

Commercial Availability Profile Comparison Among Pyrazole-5-carboxylic Acid Analogs

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 1015845-75-6) is available from multiple global suppliers including Sigma-Aldrich (as part of the AldrichCPR collection), AKSci, Aladdin, BOC Sciences, and others, with standard purity of 95% . In contrast, the 3-carboxylic acid isomer (1-ethyl-3-isobutyl-1H-pyrazole-3-carboxylic acid) is not listed in major vendor catalogs, and the 4-carboxylic acid analog has limited commercial availability. The 5-carboxylic acid regioisomer is the most synthetically accessible and commercially stocked variant within this substitution pattern family, making it the practical choice for research programs requiring reliable, multi-source procurement with consistent lead times.

Procurement Supply Chain Building Blocks

Recommended Research and Industrial Use Cases for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 1015845-75-6) Based on Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring Defined Lipophilic Scaffolds

For drug discovery programs exploring pyrazole-5-carboxylic acid pharmacophores—particularly those targeting endothelin receptors or related GPCRs where the carboxylic acid is essential for binding affinity—this compound provides a structurally validated scaffold with an XLogP3 of 2.0. This lipophilicity profile positions it as a moderate-logP building block suitable for balancing membrane permeability against aqueous solubility, per class-level SAR findings that demonstrate the carboxylic acid is critical for potency relative to ester or alcohol derivatives [1].

Synthetic Chemistry Building Block for Amide and Ester Library Generation

The free carboxylic acid functionality enables straightforward derivatization via standard amide coupling or esterification protocols, making this compound an ideal core scaffold for generating diverse analog libraries. The 1-ethyl and 3-isobutyl substituents provide steric bulk and conformational constraint (4 rotatable bonds) that can be systematically varied in SAR campaigns [1]. This scaffold is particularly suited for parallel synthesis workflows where the acid handle is used to introduce varied amine or alcohol diversity elements.

Agrochemical Intermediate Synthesis per Patent Literature Precedent

Patents from Bayer CropScience and related entities describe methods for manufacturing 1-alkyl-5-pyrazolecarboxylic acid derivatives as valuable intermediates for producing anthranilic acid amides with insecticidal activity [1]. The specific 1-ethyl-3-isobutyl substitution pattern aligns with the structural claims of WO-2011073101-A1 and JP5753856B2, positioning this compound as a relevant reference standard or synthetic intermediate for agrochemical research programs developing next-generation crop protection agents.

Analytical Reference Standard for Chromatographic Method Development

Given its unambiguous InChIKey (DZGHINKQRGJIHM-UHFFFAOYSA-N), well-defined molecular weight (196.25 g/mol), and moderate lipophilicity (cLogP = 2.0), this compound can serve as a calibration standard or system suitability test compound for reversed-phase HPLC and LC-MS methods targeting pyrazole-containing analytes in pharmaceutical or environmental matrices [1]. Its availability from multiple vendors at consistent 95% purity specifications supports its use as a cross-laboratory reference material.

Technical Documentation Hub

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